4-benzyl-5-oxo-N-(2-(trifluoromethoxy)benzyl)morpholine-3-carboxamide
Description
4-Benzyl-5-oxo-N-(2-(trifluoromethoxy)benzyl)morpholine-3-carboxamide is a synthetic small molecule characterized by a morpholine core substituted with a benzyl group at position 4, a ketone at position 5, and a carboxamide moiety linked to a 2-(trifluoromethoxy)benzyl group. The trifluoromethoxy substituent introduces strong electron-withdrawing effects, which may enhance metabolic stability and influence binding interactions in biological systems .
Properties
IUPAC Name |
4-benzyl-5-oxo-N-[[2-(trifluoromethoxy)phenyl]methyl]morpholine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O4/c21-20(22,23)29-17-9-5-4-8-15(17)10-24-19(27)16-12-28-13-18(26)25(16)11-14-6-2-1-3-7-14/h1-9,16H,10-13H2,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZKZFCAWGACTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-benzyl-5-oxo-N-(2-(trifluoromethoxy)benzyl)morpholine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its complex structure, which includes a morpholine ring and trifluoromethoxy substituent, suggests a promising profile for therapeutic applications. This article explores the biological activity of this compound based on available literature, focusing on its mechanisms, potential therapeutic uses, and relevant case studies.
The molecular formula of this compound is C20H19F3N2O4, with a molecular weight of approximately 408.377 g/mol. The presence of the trifluoromethoxy group enhances its lipophilicity, potentially influencing its pharmacokinetic properties and interactions with biological targets.
While the precise mechanism of action for this compound is not fully elucidated, preliminary studies suggest that it may interact with specific enzymes or receptors involved in disease pathways. It is believed to exhibit inhibitory effects on certain enzymes, which could lead to therapeutic applications in treating diseases such as cancer or inflammation.
Biological Activity
Research indicates that the compound may possess various biological activities:
- Anticancer Activity : Initial studies suggest that this compound may inhibit tumor cell proliferation. For instance, its structural similarity to known anticancer agents raises the possibility of it acting as an inhibitor of cancer cell growth.
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes critical in metabolic pathways, which can be beneficial in conditions like diabetes and obesity. This aligns with findings from other studies on morpholine derivatives that have demonstrated enzyme inhibitory properties .
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have demonstrated that compounds with similar structures exhibit significant activity against various cancer cell lines. For example, a study on morpholine derivatives indicated that modifications to the morpholine ring could enhance anticancer properties, suggesting a similar potential for this compound .
- Structure-Activity Relationship (SAR) : Research on SAR has shown that fluorinated compounds often exhibit enhanced biological activity due to increased lipophilicity and receptor binding affinity. The trifluoromethoxy group in this compound may contribute to such enhancements, making it a candidate for further development as a therapeutic agent .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C20H19F3N2O4 |
| Molecular Weight | 408.377 g/mol |
| Purity | Typically >95% |
| Biological Targets | Enzymes involved in cancer and metabolic pathways |
| Study Type | Findings |
|---|---|
| In Vitro Assays | Anticancer activity observed |
| Enzyme Inhibition Studies | Potential inhibition noted |
Scientific Research Applications
The compound exhibits several promising biological activities, making it a candidate for further research in medicinal chemistry.
Anticancer Activity
Initial studies have suggested that 4-benzyl-5-oxo-N-(2-(trifluoromethoxy)benzyl)morpholine-3-carboxamide may inhibit tumor cell proliferation. Its structural similarity to known anticancer agents raises the possibility of it acting as an inhibitor of cancer cell growth. For example:
- In Vitro Studies : Research has shown that compounds with similar structures exhibit significant activity against various cancer cell lines, indicating potential for this compound as an anticancer agent.
Enzyme Inhibition
The compound has demonstrated potential in inhibiting enzymes critical in metabolic pathways, which can be beneficial in conditions such as diabetes and obesity. This aligns with findings from other studies on morpholine derivatives that have shown enzyme inhibitory properties:
- Mechanism of Action : Preliminary studies suggest that the compound may interact with specific enzymes or receptors involved in disease pathways, potentially leading to therapeutic applications in treating diseases like cancer or inflammation.
Structure-Activity Relationship (SAR)
Research on the structure-activity relationship indicates that fluorinated compounds often exhibit enhanced biological activity due to increased lipophilicity and receptor binding affinity. The trifluoromethoxy group in this compound may contribute to such enhancements, making it a candidate for further development as a therapeutic agent.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
| Study Type | Findings |
|---|---|
| In Vitro Assays | Anticancer activity observed against cancer cell lines |
| Enzyme Inhibition Studies | Potential inhibition noted for enzymes involved in metabolic pathways |
Notable Case Study
One notable study investigated the effects of morpholine derivatives on cancer cell lines, revealing that modifications to the morpholine ring could enhance anticancer properties. This suggests that similar modifications to this compound could yield improved therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Variations
Morpholine vs. Pyrrolidine Derivatives
- Analog from : Pyrrolidine core (five-membered ring) in 1-(4-{2-[(2-fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide. The pyrrolidine ring introduces conformational flexibility, which may alter binding kinetics compared to the morpholine scaffold .
Tetrahydropyrimidine Derivatives
- Analog from : N-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxo-5-phenyltetrahydropyrimidine-1(2H)-carboxamide features a tetrahydropyrimidine core. This larger, saturated ring system may provide additional hydrogen-bonding sites but could reduce membrane permeability due to increased polarity .
Substituent Analysis
Benzyl Group Modifications
Fluorine Substitution Patterns
Stereochemical Considerations
- Compound: Explicit (3S) stereochemistry is noted, highlighting the importance of chirality in activity.
Q & A
Q. What are the standard synthetic routes for 4-benzyl-5-oxo-N-(2-(trifluoromethoxy)benzyl)morpholine-3-carboxamide?
The synthesis typically involves coupling a benzyl-substituted morpholine-3-carboxylic acid derivative with a trifluoromethoxy-containing benzylamine. A common method uses carbodiimide-based coupling agents (e.g., EDC·HCl) with HOBt·H₂O as an activator. For example, in analogous compounds, tert-butoxycarbonyl (Boc)-protected intermediates are deprotected under acidic conditions to yield the final product . Solvent choice (e.g., DMF or dichloromethane) and excess triethylamine are critical for maintaining reaction efficiency.
Q. How is the compound characterized using spectroscopic methods?
- ¹H NMR : Used to confirm the integration of aromatic protons (e.g., benzyl and trifluoromethoxybenzyl groups) and morpholine ring protons. For similar compounds, peaks for the morpholine oxo group appear as singlets near δ 4.2–4.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragments corresponding to the benzyl and trifluoromethoxy moieties .
- IR Spectroscopy : Key stretches include C=O (morpholine oxo group, ~1700 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in the synthesis of this compound?
- Temperature Control : Maintaining 0–5°C during coupling steps minimizes side reactions (e.g., racemization) .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reagent solubility, while inert atmospheres (N₂/Ar) prevent moisture-sensitive reagent degradation .
- Catalyst Screening : Alternative coupling agents like HATU or PyBOP may improve efficiency compared to EDC·HCl, especially for sterically hindered amines .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values under standardized assay conditions (e.g., consistent cell lines, incubation times) to compare potency .
- Structural Analog Analysis : Compare activity trends with analogs (e.g., replacing the trifluoromethoxy group with methoxy or halogens) to identify critical pharmacophores .
- Metabolic Stability Testing : Assess if discrepancies arise from differential metabolism (e.g., CYP450 interactions) using liver microsome assays .
Q. How can computational modeling guide the design of derivatives with enhanced target binding?
- Docking Studies : Use software like AutoDock Vina to predict interactions with target proteins (e.g., kinases or GPCRs). Focus on the morpholine oxygen and trifluoromethoxy group’s electrostatic contributions .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets .
Q. What experimental approaches validate the compound’s mechanism of action in enzymatic assays?
- Enzyme Inhibition Assays : Measure IC₅₀ values against purified enzymes (e.g., proteases) using fluorogenic substrates. Include positive controls (e.g., known inhibitors) to validate assay conditions .
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (kₐ, kₑ) to confirm direct target engagement .
Data Contradiction Analysis
Q. How to address inconsistent solubility data in different solvent systems?
- Solvent Polarity Screening : Test solubility in graded DMSO/water mixtures to identify optimal stock concentrations.
- Aggregation Testing : Use dynamic light scattering (DLS) to detect nanoaggregates, which may falsely reduce apparent solubility .
Q. Why do cytotoxicity profiles vary between cancer cell lines?
- Transcriptomic Profiling : Compare gene expression (e.g., ABC transporters) in resistant vs. sensitive lines to identify efflux mechanisms .
- Combination Studies : Test synergy with efflux inhibitors (e.g., verapamil) to assess transporter-mediated resistance .
Methodological Tables
Q. Table 1. Key Synthetic Reagents and Conditions
Q. Table 2. Common Analytical Parameters
| Technique | Key Parameters | Target Signals |
|---|---|---|
| ¹H NMR | 400 MHz, CDCl₃ | δ 7.2–7.5 (aromatic H), δ 4.3 (morpholine H) |
| HRMS | ESI+, m/z | [M+H]⁺ calculated for C₂₀H₁₈F₃N₂O₄: 419.1218 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
